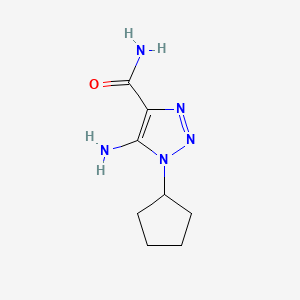
PhloxinBForMicroscopy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phloxine B is a synthetic red dye belonging to the xanthene family, commonly used in microscopy for staining purposes28 and is approved by the Food and Drug Administration for use in foods, drugs, and cosmetics . Phloxine B is particularly valued for its ability to differentiate between live and dead cells, making it a versatile tool in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Phloxine B is synthesized through the bromination of fluoresceinThis compound is then further chlorinated to produce Phloxine B .
Industrial Production Methods
In industrial settings, Phloxine B is produced by reacting fluorescein with bromine and chlorine in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure the correct substitution pattern and high yield of the desired product .
化学反应分析
Types of Reactions
Phloxine B undergoes several types of chemical reactions, including:
Oxidation: Phloxine B can be oxidized to form various degradation products.
Reduction: The dye can be reduced under specific conditions, altering its color and fluorescence properties.
Substitution: Halogen atoms in Phloxine B can be substituted with other functional groups, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes .
科学研究应用
Phloxine B has a wide range of applications in scientific research:
Microscopy: Used as a stain to differentiate between live and dead cells in various organisms, including bacteria and yeast.
Biology: Employed in cell viability assays and to study cellular processes such as apoptosis and necrosis.
Medicine: Utilized in diagnostic procedures to identify bacterial infections and other pathological conditions.
Industry: Applied in the food and cosmetics industries as a color additive.
作用机制
Phloxine B exerts its effects through several mechanisms:
Binding to Cellular Components: The dye binds to cellular components, particularly those with positive charges, due to its negatively charged nature.
Generation of Reactive Oxygen Species: Upon exposure to light, Phloxine B generates reactive oxygen species, leading to oxidative damage in cells.
Membrane Permeability: In Gram-negative bacteria, the dye’s effectiveness is enhanced by increasing membrane permeability using agents like ethylenediaminetetraacetic acid.
相似化合物的比较
Phloxine B is part of the xanthene dye family, which includes other compounds such as eosin, erythrosine, and rose bengal . Compared to these dyes, Phloxine B is unique in its ability to differentiate between live and dead cells without the need for additional magnification . This makes it particularly useful in applications where quick and accurate cell viability assessment is required.
Similar Compounds
Eosin: Another xanthene dye used in histology and cytology for staining purposes.
Erythrosine: Commonly used in food coloring and as a stain in microscopy.
Rose Bengal: Employed in ophthalmology and as a diagnostic tool for liver function.
Phloxine B stands out due to its versatility and effectiveness in various scientific and industrial applications.
属性
CAS 编号 |
18472-84-2 |
|---|---|
分子式 |
C5H8ClN3S |
分子量 |
0 |
同义词 |
PhloxinBForMicroscopy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

